molecular formula C12H13NO B15171438 N-(5,6-Dihydro-2-naphthalenyl)acetamide

N-(5,6-Dihydro-2-naphthalenyl)acetamide

Cat. No.: B15171438
M. Wt: 187.24 g/mol
InChI Key: RQDSKZPCOMDYBG-UHFFFAOYSA-N
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Description

N-(5,6-Dihydro-2-naphthalenyl)acetamide is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-(5,6-dihydronaphthalen-2-yl)acetamide

InChI

InChI=1S/C12H13NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h3,5-8H,2,4H2,1H3,(H,13,14)

InChI Key

RQDSKZPCOMDYBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(CCC=C2)C=C1

Origin of Product

United States

The Significance of Acetamide Derivatives in Chemical Biology and Medicinal Chemistry

The acetamide (B32628) moiety, characterized by the structure CH₃CONH₂, is a fundamental functional group in organic chemistry, and its derivatives are of paramount importance in the fields of chemical biology and medicinal chemistry. The presence of the amide bond allows for hydrogen bonding and other molecular interactions, which are crucial for the biological activity of many pharmaceuticals. mdpi.com

Acetamide derivatives exhibit a wide spectrum of biological activities, making them a cornerstone in drug discovery and development. galaxypub.co They are integral to compounds with anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties. galaxypub.conih.gov A classic example is Paracetamol (Acetaminophen), a widely used analgesic and antipyretic that features an acetamide group. nih.gov

In the realm of drug design, the acetamide group is often incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. For instance, N-substituted acetamides have been investigated as potent enzyme inhibitors, targeting specific proteins implicated in various diseases. patsnap.com The versatility of the acetamide functional group also allows for its use in the creation of prodrugs, where it can be modified to enhance drug delivery and bioavailability. archivepp.com

The broad utility of acetamide derivatives is a testament to their chemical stability and their capacity to engage in specific molecular interactions within biological systems. Researchers continue to explore novel acetamide-containing compounds to address a range of therapeutic needs.

The Importance of Dihydronaphthalene Scaffolds in Organic Synthesis and Pharmacological Inquiry

The dihydronaphthalene scaffold is a bicyclic aromatic hydrocarbon that serves as a versatile building block in organic synthesis. Its partially saturated nature allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex natural products and bioactive molecules. nih.gov Synthetic chemists employ various strategies, such as intramolecular cyclization reactions, to construct the dihydronaphthalene core. nih.gov

From a pharmacological perspective, the dihydronaphthalene framework is a privileged scaffold, meaning it is a molecular structure that is recurrently found in biologically active compounds. Derivatives of dihydronaphthalene have demonstrated significant potential in therapeutic areas, most notably in oncology. nih.gov

Inspired by the natural product combretastatin (B1194345) A-4, scientists have developed dihydronaphthalene-based analogues that function as potent inhibitors of tubulin polymerization, a key mechanism in cell division. nih.govrsc.org By disrupting the formation of microtubules, these compounds can selectively target rapidly dividing cancer cells. Furthermore, some dihydronaphthalene derivatives have been investigated as vascular disrupting agents (VDAs), which act by selectively damaging the blood vessels that supply tumors. nih.gov The cytotoxic and anti-proliferative activities of these compounds against various cancer cell lines have been documented, with some exhibiting low nanomolar efficacy. nih.gov

The following table summarizes the cytotoxic activity of selected dihydronaphthalene derivatives against human cancer cell lines, as reported in a study by Hamel et al. (2018).

CompoundCell LineGI₅₀ (nM)
KGP03MDA-MB-4352.5
KGP03OVCAR-32.0
KGP03SK-OV-32.0
KGP413MDA-MB-43552
KGP413OVCAR-322
KGP413SK-OV-322
CA4MDA-MB-4352.6
CA4OVCAR-32.0
CA4SK-OV-32.0

An Overview of Research Trajectories for N Aryl and N Heteroaryl Acetamides

Enantioselective Synthesis Approaches for N-(5,6-Dihydro-2-naphthalenyl)acetamide

The introduction of a stereocenter with a specific configuration is often crucial for the therapeutic efficacy of a drug molecule. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, maximizing its desired biological activity while minimizing potential side effects associated with the other enantiomer.

Transition Metal-Catalyzed Asymmetric Hydrogenation of N-Acetyl Enamides Derived from 2-Tetralones

A highly effective method for the enantioselective synthesis of this compound involves the asymmetric hydrogenation of a prochiral N-acetyl enamide precursor derived from 2-tetralone (B1666913). This transformation is a key step in establishing the chiral amine functionality present in the target molecule. Transition metal catalysts, particularly those based on ruthenium, have proven to be exceptionally efficient in this reaction.

The hydrogenation of the carbon-carbon double bond of the N-acetyl enamide introduces two new hydrogen atoms, creating a stereogenic center. In the presence of a chiral catalyst, this addition occurs preferentially from one face of the enamide, leading to the formation of one enantiomer in excess. This method is advantageous due to its high atom economy, operational simplicity, and the ability to achieve high levels of enantioselectivity under mild conditions. researchgate.net

Catalytic Systems and Chiral Ligand Design for High Enantioselectivity

The success of transition metal-catalyzed asymmetric hydrogenation is critically dependent on the design of the chiral ligand coordinated to the metal center. These ligands create a chiral environment around the metal, which directs the stereochemical outcome of the hydrogenation. For the asymmetric hydrogenation of N-acetyl enamides derived from 2-tetralones, ruthenium catalysts in combination with atropisomeric biaryl phosphine (B1218219) ligands have demonstrated remarkable success. researchgate.net

One of the most effective ligand families for this transformation is SYNPHOS, a class of axially chiral biaryl diphosphine ligands. The ruthenium-SYNPHOS catalytic system has been shown to afford chiral 2-aminotetralin derivatives, the core of this compound, in high isolated yields and with enantiomeric excesses (ee) of up to 95%. researchgate.net The steric and electronic properties of the SYNPHOS ligand are finely tuned to create a highly effective chiral pocket that discriminates between the two faces of the enamide substrate.

The general structure of the catalyst often involves a ruthenium precursor and the chiral diphosphine ligand. The catalyst can be pre-formed or generated in situ. The choice of solvent and reaction conditions, such as hydrogen pressure and temperature, also plays a significant role in optimizing both the reaction rate and the enantioselectivity.

Enantioselectivity in Asymmetric Hydrogenation of N-Acetyl Enamides Derived from 2-Tetralones using Ru-SYNPHOS Catalysts
SubstrateCatalystEnantiomeric Excess (ee)Reference
N-(3,4-dihydronaphthalen-2-yl)acetamideRu-SYNPHOSUp to 95% researchgate.net

General Synthetic Strategies for N-Aryl Acetamide Scaffolds

The N-aryl acetamide moiety is a common structural motif in a wide range of biologically active compounds. Several general synthetic strategies have been developed for the construction of this scaffold, offering flexibility in the introduction of various substituents on both the aryl ring and the acetamide group.

Acylation Reactions Involving Amine Precursors

The most direct and widely used method for the synthesis of N-aryl acetamides is the acylation of an arylamine precursor. This reaction involves the formation of an amide bond between the nitrogen atom of the arylamine and the carbonyl carbon of an acylating agent.

Common acylating agents include acetyl chloride and acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to facilitate the nucleophilic attack of the amine. The choice of base and solvent can influence the reaction rate and yield. This method is highly versatile and accommodates a broad range of substituted arylamines, allowing for the synthesis of a diverse library of N-aryl acetamides.

Substitution Reactions at Alpha-Positions of Acetamide Moiety

Functionalization at the α-position of the acetamide group provides a powerful tool for modifying the properties of N-aryl acetamides. These reactions allow for the introduction of various substituents, leading to the synthesis of diverse analogues.

α-Halogenation: The α-carbon of an N-aryl acetamide can be halogenated using various electrophilic halogenating agents. For instance, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used for α-chlorination and α-bromination, respectively. acs.orgmdpi.com These α-haloacetamides are versatile intermediates that can undergo further nucleophilic substitution reactions.

α-Amination: The direct introduction of a nitrogen-containing group at the α-position can be achieved through various methods. One approach involves the reaction of an enolate, generated from the N-aryl acetamide, with an electrophilic aminating agent. nih.gov Alternatively, transition-metal-free methods for the α-amination of amides using azides have been developed. acs.org

Examples of α-Substitution Reactions on N-Aryl Acetamides
Reaction TypeReagentProductReference
α-ChlorinationN-Chlorosuccinimide (NCS)α-Chloro-N-arylacetamide acs.orgmdpi.com
α-BrominationN-Bromosuccinimide (NBS)α-Bromo-N-arylacetamide mdpi.com
α-AminationAzidesα-Amino-N-arylacetamide acs.org

Pharmacophore Hybridization Approaches in Compound Design and Synthesis

Pharmacophore hybridization is a rational drug design strategy that involves combining structural features from two or more different pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activity. This approach has been successfully applied to the design and synthesis of analogues of this compound.

For instance, the naphthalenylacetamide core can be linked to other biologically active moieties to explore new chemical space and to target multiple biological pathways. An example includes the synthesis of N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety, which have been evaluated for their antiproliferative activities. nih.gov The design of such hybrids relies on a thorough understanding of the structure-activity relationships of the parent pharmacophores. The synthesis of these hybrid molecules often involves multi-step sequences that combine various synthetic methodologies, including those described in the preceding sections.

Radical-Mediated Synthetic Pathways for Nitrogen-Containing Compounds

Radical-mediated reactions have emerged as powerful tools for the construction of carbon-nitrogen bonds, offering unique reactivity and selectivity compared to traditional ionic pathways. These methods are particularly advantageous for the functionalization of C-H bonds, which are ubiquitous in organic molecules.

One prominent strategy involves the generation of nitrogen-centered radicals, which can then participate in a variety of bond-forming reactions. Photoredox catalysis has become a key technology in this area, utilizing visible light to initiate single-electron transfer (SET) processes under mild conditions. For instance, the direct C-H amination of arenes can be achieved through photocatalysis, providing a route to precursors of N-acetylated compounds. While direct radical C-H amination of 5,6-dihydronaphthalene has not been extensively reported, the principles of photoredox-catalyzed amination of arenes could be applied. This would involve the generation of an amidyl radical precursor in the presence of a suitable photocatalyst and 5,6-dihydronaphthalene.

Another approach is the use of radical relay chaperones, which can facilitate site-selective C-H amination. This strategy employs a directing group that positions a radical center in proximity to a specific C-H bond, leading to intramolecular hydrogen atom transfer (HAT) and subsequent functionalization. For a dihydronaphthalene scaffold, a strategically placed chaperone could direct amination to the desired position on the aromatic ring.

Furthermore, radical-based methods can be employed for the synthesis of the dihydronaphthalene core itself. For example, radical cyclizations of appropriately substituted precursors can lead to the formation of the tetralin skeleton, which can then be further functionalized.

Table 1: Examples of Radical-Mediated C-N Bond Formation Relevant to the Synthesis of this compound Analogues

Reaction TypeSubstrate/PrecursorRadical Generation MethodKey FeaturesPotential Application
Direct C-H AminationArene (e.g., Benzene (B151609), Naphthalene)Photoredox Catalysis (e.g., Ir or Ru complexes)Avoids pre-functionalization of the aromatic ring.Direct amination of 5,6-dihydronaphthalene.
Directed C-H AminationAlcohol with a radical relay chaperonePhotochemical or thermal initiationHigh regioselectivity through intramolecular HAT.Directed amination of a dihydronaphthalene precursor bearing a directing group.
Radical CyclizationUnsaturated precursor with a radical initiatorTin-based reagents or photoredox catalysisFormation of cyclic structures like tetralin.Synthesis of the 5,6-dihydronaphthalene core.

Detailed Research Findings:

Recent studies have highlighted the potential of photoredox/nickel dual catalysis for C-N coupling reactions, which could be adapted for the synthesis of N-aryl acetamides. This methodology allows for the coupling of aryl halides with amides under mild conditions, offering a potential route to the target molecule from a halogenated dihydronaphthalene precursor.

The development of amidyl radical-directed remote C-H functionalization also presents an intriguing possibility. By generating an amidyl radical from a pre-installed amide on a dihydronaphthalene derivative, it might be possible to achieve remote C-H functionalization at other positions of the molecule, leading to novel analogues.

Green Chemistry Principles and Sustainable Synthesis of N-Acetamide Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of N-acetamide synthesis, this translates to the use of safer reagents, milder reaction conditions, and processes with high atom economy.

Enzymatic Synthesis:

One of the most promising green approaches to amide bond formation is the use of enzymes. Biocatalysis offers high selectivity and efficiency under mild, aqueous conditions. Specifically, N-acetyltransferases are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an amine substrate. The enzymatic N-acetylation of aromatic amines has been well-documented and presents a highly sustainable route to this compound from 2-amino-5,6-dihydronaphthalene.

Another powerful enzymatic method is reductive amination. Imine reductases (IREDs) can catalyze the asymmetric synthesis of chiral amines from ketones. This has been successfully applied to the synthesis of 2-aminotetralin derivatives from 2-tetralones, providing a green route to the key amine precursor of the target molecule.

Table 2: Green Chemistry Approaches to N-Acetamide Synthesis

Green Chemistry PrincipleSynthetic MethodExample ApplicationAdvantages
Catalysis (Biocatalysis)Enzymatic N-acetylationN-acetylation of 2-amino-5,6-dihydronaphthalene using an N-acetyltransferase.High selectivity, mild reaction conditions (aqueous, room temperature), biodegradable catalyst.
Catalysis (Biocatalysis)Enzymatic Reductive AminationSynthesis of 2-aminotetralin from 2-tetralone using an imine reductase.High enantioselectivity, production of chiral amines.
Alternative Reaction ConditionsMechanochemical SynthesisBall-milling of an amine and an acylating agent.Solvent-free, reduced energy consumption, potentially faster reaction times.
Atom EconomyCatalytic AmidationDirect coupling of a carboxylic acid and an amine with a catalyst, releasing only water.High atom economy, reduces waste from stoichiometric activating agents.

Detailed Research Findings:

Research into biocatalytic N-acylation has identified versatile acyltransferases, such as the one from Mycobacterium smegmatis (MsAcT), that can acetylate a broad range of primary amines in water at room temperature with high yields in short reaction times. This enzyme could potentially be applied to the N-acetylation of 2-amino-5,6-dihydronaphthalene.

Furthermore, the development of catalytic amidation reactions that proceed via oxidative pathways offers a green alternative to traditional methods. For instance, the amidation of methylarenes with amine hydrochlorides over a recyclable nanocatalyst has been reported, providing a pathway that starts from more readily available hydrocarbons.

Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force (e.g., ball milling), is another rapidly developing area of green chemistry. This solvent-free approach has been successfully applied to the synthesis of various amides and could be a viable and sustainable method for the production of this compound.

Modulating Naphthalenyl and Dihydro-Naphthalenyl Ring Systems and their Impact on Biological Activity

Studies on related dihydronaphthalene scaffolds have shown that this partially saturated ring system is a valuable pharmacophore in various biologically active compounds. For instance, research on sphingosine-1-phosphate (S1P) receptor agonists has utilized the dihydronaphthalene scaffold to develop potent and selective modulators. nih.govresearchgate.net The dihydronaphthalene moiety in these compounds helps to orient the other parts of the molecule in a conformation that is favorable for receptor binding.

In the context of antiproliferative agents, derivatives of N-(naphthalen-2-yl)acetamide have been synthesized and evaluated for their activity against various cancer cell lines. One such study revealed that N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was highly active against a nasopharyngeal carcinoma cell line. nih.gov While this compound features a fully aromatic naphthalene (B1677914) ring, the related dihydro-naphthalenyl scaffold, as present in this compound, offers a three-dimensional structure that can be advantageous for fitting into specific binding pockets of target proteins. The non-planar nature of the dihydronaphthalene ring, compared to the planar naphthalene system, can lead to different binding modes and potentially improved selectivity.

Furthermore, the 2-aminotetralin scaffold, which is structurally analogous to the N-(5,6-Dihydro-2-naphthalenyl) core, has been explored for the development of novel antifungal agents. acs.orgnih.gov These studies underscore the versatility of the dihydronaphthalene ring system in generating compounds with diverse biological activities. The specific substitution pattern on the ring is also critical. In this compound, the acetamide group is at the 2-position, and modifications at other positions on the ring would be expected to significantly influence biological activity by altering steric and electronic properties.

The table below summarizes the biological activities of compounds with related naphthalenyl and dihydro-naphthalenyl ring systems.

Compound ClassRing SystemBiological Activity
S1P Receptor AgonistsDihydronaphthalenePotent and selective modulation of S1P receptors nih.govresearchgate.net
Antiproliferative AgentsNaphthaleneActivity against nasopharyngeal carcinoma nih.gov
Antifungal Agents2-AminotetralinPotent activity against human fungal pathogens acs.orgnih.gov

Influence of Substituents on the Acetamide Moiety on Compound Potency and Selectivity

The acetamide group (-NHCOCH₃) of this compound is a critical functional group that can participate in hydrogen bonding interactions with biological targets. Modifications to this moiety can have a profound impact on the compound's potency and selectivity.

Alterations can be made to both the acyl part (the acetyl group) and the amine part of the acetamide. For instance, replacing the methyl group of the acetyl moiety with larger alkyl or aryl groups can probe the steric tolerance of the binding site. Such changes can also influence the electronic nature of the carbonyl group, which may affect its hydrogen bonding capability. In a study of flavonoid acetamide derivatives, the presence and nature of the acetamide group were found to significantly impact their bioavailability and antioxidant properties. mdpi.com

Furthermore, the introduction of different substituents on the acyl group can lead to new interactions with the target protein. For example, incorporating a basic nitrogen atom could introduce a positive charge at physiological pH, potentially leading to ionic interactions with acidic residues in the binding pocket. Conversely, adding acidic functional groups could facilitate interactions with basic residues.

The hydrogen atom on the nitrogen of the acetamide group is a potential hydrogen bond donor. Replacing this hydrogen with a small alkyl group, such as a methyl group, would eliminate this hydrogen bond donating ability, which can be a useful strategy to probe the importance of this interaction for biological activity.

While direct SAR studies on the acetamide moiety of this compound are not extensively reported in the provided context, general principles of medicinal chemistry suggest that this part of the molecule is a key handle for optimization. The table below illustrates potential modifications and their expected impact on compound properties.

Modification on Acetamide MoietyPotential Impact on Biological Activity
Varying the acyl group (e.g., replacing acetyl with benzoyl)Altered steric and electronic properties, potentially leading to changes in binding affinity and selectivity.
N-alkylation (e.g., replacing -NH- with -N(CH₃)-)Removal of hydrogen bond donor capability, which can probe the importance of this interaction for activity.
Introduction of functional groups on the acyl partCan introduce new interactions (e.g., ionic, hydrogen bonding) with the target, potentially improving potency and selectivity.

Exploration of Isomeric Forms and Their Biological Implications

The presence of stereocenters in a molecule can lead to the existence of different stereoisomers (enantiomers and diastereomers), which can have significantly different biological activities. In the case of this compound, the dihydronaphthalene ring is not planar, and substitutions on this ring can create chiral centers.

For instance, if a substituent is introduced at the 5- or 6-position of the dihydronaphthalene ring, these positions would become chiral centers, leading to the possibility of enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have different pharmacodynamic and pharmacokinetic properties. One enantiomer may be significantly more potent than the other, or the two enantiomers may even have different biological activities altogether.

This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which are themselves chiral. The binding site of a target protein is configured to interact preferentially with a molecule of a specific stereochemistry.

While specific studies on the isomeric forms of this compound are not detailed in the provided search results, the importance of stereoisomerism is a universal concept in drug design. For example, in the development of S1P receptor agonists with a dihydronaphthalene scaffold, the stereochemistry of substituents was found to be crucial for activity. nih.gov A compound with an (S)-methyl group at a specific position showed potent activity, highlighting the importance of a defined three-dimensional arrangement of atoms for optimal interaction with the receptor.

Therefore, in the development of any derivative of this compound that contains chiral centers, it would be essential to separate and test the individual stereoisomers to identify the more active and selective isomer.

Ligand Efficiency and Pharmacophore Analysis in N-Acetamide Derivatives

Ligand efficiency (LE) and pharmacophore analysis are important tools in modern drug discovery that help in the selection and optimization of lead compounds.

Ligand Efficiency (LE) is a metric used to assess the binding energy of a ligand to its target on a per-atom basis. It is calculated as the binding affinity (often expressed as pIC₅₀ or pKᵢ) divided by the number of non-hydrogen atoms in the molecule. A higher LE value indicates that the molecule is more efficient in its binding, meaning it achieves a high affinity with a relatively small number of atoms. This is a desirable property in drug candidates, as it often correlates with better physicochemical properties and a lower likelihood of off-target effects.

Pharmacophore analysis involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Once a pharmacophore model is developed for a series of active compounds, it can be used to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. It can also guide the design of new derivatives with improved potency and selectivity.

For N-acetamide derivatives, including this compound, these concepts are highly relevant. The acetamide group itself can be a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor. The dihydronaphthalene ring provides a hydrophobic scaffold that can be positioned within the binding site of a target protein.

By analyzing a series of this compound derivatives with varying substituents, one could calculate their ligand efficiencies to identify which modifications lead to the most efficient binding. Furthermore, a pharmacophore model could be generated to map out the key interaction points with the biological target. This model would be invaluable for designing new analogs with an optimized arrangement of functional groups to maximize their biological activity.

The table below outlines the key aspects of ligand efficiency and pharmacophore analysis for N-acetamide derivatives.

ConceptDescriptionApplication to N-Acetamide Derivatives
Ligand Efficiency (LE) A measure of the binding energy per non-hydrogen atom.To identify derivatives that achieve high potency with a smaller molecular size, leading to better drug-like properties.
Pharmacophore Analysis Identification of the 3D arrangement of essential functional groups for biological activity.To create a model of the key interactions (e.g., hydrogen bonding of the acetamide, hydrophobic interactions of the dihydronaphthalene ring) required for activity, guiding the design of new, more potent compounds.

Molecular Mechanism of Action Studies

Enzyme Inhibition Profiles of N-(5,6-Dihydro-2-naphthalenyl)acetamide Analogues

The core structure of this compound serves as a scaffold for analogues that have been investigated for their ability to modulate the activity of several critical enzymes. The following sections outline the inhibitory profiles of these related compounds against a range of enzymatic targets.

Poly(ADP-ribose) Polymerase 1 (PARP-1) Modulation by Related Phenanthridinone Derivatives

Poly(ADP-ribose) Polymerase 1 (PARP-1) is a nuclear enzyme crucial for DNA repair and cell death processes. The inhibition of PARP-1 is a significant strategy in cancer therapy. Structurally related compounds, specifically substituted 5(H)phenanthridin-6-ones, have been identified as potent PARP-1 inhibitors. These compounds share a tricyclic core that is analogous to the dihydronaphthalene system.

Research has demonstrated that various substitutions on the phenanthridinone ring can yield highly potent inhibitors of PARP-1. For example, certain substituted 5(H)phenanthridin-6-ones have been synthesized and shown to exhibit low nanomolar IC50 values. One particular derivative demonstrated an IC50 value as low as 10 nM, highlighting the potential of this structural class for strong enzymatic inhibition. nih.gov The variety of synthesized compounds has allowed for structure-activity relationship (SAR) analysis to determine which substituents and positions on the phenanthridinone ring are most favorable for activity. nih.gov In addition to their potency, some of these derivatives possess desirable water solubility, a crucial characteristic for potential therapeutic use. nih.gov The phenanthridinone core is also present in the known PARP inhibitor PJ34. nih.gov

Table 1: PARP-1 Inhibition by Phenanthridinone Derivatives
CompoundIC50 (nM)Reference
Substituted 5(H)phenanthridin-6-one (Compound 1b)10 nih.gov
PJ3420 nih.gov
6(5H)-Phenanthridinone300 researchgate.net
N-(hydroxy)phenanthridinone derivativeLow nanomolar range nih.gov

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine (B1211576). researchgate.net Acetamide-type compounds have emerged as potent modulators of both MAO-A and MAO-B. archivepp.com

A study involving a series of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives identified compounds with significant inhibitory activity against human MAO-A and MAO-B enzymes. nih.gov For instance, compound 4b from this series showed an IC50 value of 6.56 µM against MAO-A and a more potent IC50 of 0.36 µM against MAO-B, suggesting a degree of selectivity for the B isoform. nih.gov Other derivatives in the same series also displayed inhibitory activity in the low micromolar range for both enzymes. nih.gov The inhibitory mechanism for the most potent compound, 4b , was determined to be of a mixed type. nih.gov Further research into other acetamide (B32628) derivatives, such as 2-phenoxyacetamides, has also yielded potent inhibitors, with one compound showing an IC50 value of 0.018 µM against MAO-A. nih.gov

Table 2: MAO-A and MAO-B Inhibition by Acetamide Analogues
Compound Class/DerivativeTarget EnzymeIC50 (µM)Reference
N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a )MAO-A7.06 nih.gov
N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a )MAO-B0.42 nih.gov
N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4b )MAO-A6.56 nih.gov
N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4b )MAO-B0.36 nih.gov
N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamideMAO-A0.028 archivepp.com
2-Phenoxyacetamide analogue (Compound 21)MAO-A0.018 nih.gov

Cholinesterase (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. N-aryl acetamide derivatives have been investigated for their potential to inhibit these enzymes. archivepp.com

Studies on N-phenylacetamide derivatives bearing pyrazole (B372694) or 1,2,4-triazole (B32235) rings have shown varied inhibitory activities against both AChE and BChE. nih.gov One particular compound demonstrated potent AChE inhibitory activity with an IC50 value of 6.68 µM. nih.gov In the same study, another derivative exhibited about a 49-fold higher inhibitory activity against BChE than the standard drug donepezil, with a determined IC50 of 3.2 µM and a mixed-type inhibition mode. nih.gov This suggests that such compounds can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Table 3: Cholinesterase Inhibition by Acetamide Analogues
Compound Class/DerivativeTarget EnzymeIC50 (µM)Reference
N-phenylacetamide derivative with 1,2,4-triazole ringAChE6.68 nih.gov
N-phenylacetamide derivative (Compound 8e)BChE3.2 nih.gov

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). The acetamide functional group has been incorporated into various molecular scaffolds to create selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netarchivepp.com

Derivatives containing pyrazole acetamide and thiazole (B1198619) acetamide moieties have been highlighted as promising selective COX-2 inhibitors. researchgate.netarchivepp.com For example, a pyrazole derivative linked to an aminophosphonate moiety showed significant and selective COX-2 inhibition with an IC50 value of 0.22 µM and a selectivity index (SI) of 179.18, which was more selective than the reference drug celecoxib. nih.gov Another study on phenol-based acetamide compounds reported IC50 values of 0.768 and 0.616 µM for COX-2 inhibition. researchgate.netarchivepp.com These findings indicate that the N-aryl acetamide scaffold is a viable framework for developing potent and selective COX-2 inhibitors.

Table 4: COX-2 Inhibition by Acetamide Analogues
Compound Class/DerivativeTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-aminophosphonate derivativeCOX-20.22179.18 nih.gov
Phenol-based acetamide 1COX-20.768Not Reported researchgate.netarchivepp.com
Phenol-based acetamide 2COX-20.616Not Reported researchgate.netarchivepp.com
1,5-diarylpyrazole acetamide (PYZ16)COX-20.5210.73 nih.gov

Bacterial Fatty Acid Synthase Inhibition (e.g., FabH)

The type II fatty acid synthesis (FASII) pathway is essential for bacterial viability and presents an attractive target for novel antibacterial agents due to significant structural differences from the human FAS-I system. nih.gov The enzyme β-ketoacyl-ACP synthase III (FabH) catalyzes the initial condensation step in this pathway. nih.gov While numerous inhibitors of the FASII pathway have been identified from natural products and synthetic libraries, there is a lack of specific research in the reviewed literature detailing the inhibition of FabH by this compound or its close structural analogues. researchgate.net Known inhibitors of FabH often belong to different chemical classes, such as the natural products thiolactomycin (B1682310) and cerulenin. researchgate.net

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS leads to a "thymineless death" of cells, making it a key target in cancer chemotherapy. nih.gov Classical inhibitors are often structural analogues of folate. However, non-classical inhibitors are an active area of research. nih.gov Currently, there is no specific data available in the reviewed literature regarding the inhibitory activity of this compound or its direct analogues against thymidylate synthase. Research on TS inhibitors has largely focused on other classes of compounds, such as antifolates like raltitrexed (B1684501) and pemetrexed.

Ribosyldihydronicotinamide Dehydrogenase [Quinone] Inhibition

There is currently no publicly available scientific literature that investigates or reports on the inhibitory activity of this compound against the enzyme Ribosyldihydronicotinamide Dehydrogenase [Quinone] (NQO2). As such, no data on its potential inhibitory constants (e.g., IC50 values) or the nature of its interaction with this enzyme can be provided.

Interactions with Cellular Death Pathways: Apoptosis and Necrosis Research Contexts

Similarly, a thorough review of existing research databases reveals no studies specifically linking this compound to the induction or modulation of cellular death pathways. There is no available information on whether this compound triggers apoptotic or necrotic processes in any studied cell lines.

Target Engagement and Selectivity Profiling of this compound Derivatives

Information regarding the target engagement and selectivity profile of this compound or its derivatives is not present in the accessible scientific literature. No studies have been found that profile this compound against a panel of biological targets to determine its selectivity or to characterize its engagement with specific proteins or receptors.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Binding Mode Analysis and Ligand-Enzyme Complex Stability

For acetamide-containing compounds, molecular docking simulations are employed to analyze their binding modes within the active sites of enzymes. nih.govresearchgate.net These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. For instance, in studies of N-aryl-acetamide derivatives as potential inhibitors for neurodegenerative enzymes, docking has identified key amino acid residues responsible for binding. nih.govresearchgate.net A similar analysis for N-(5,6-Dihydro-2-naphthalenyl)acetamide would involve docking it into the active site of a relevant biological target to understand its potential binding orientation and the key intermolecular forces governing the interaction.

Prediction of Binding Energies and Affinities (e.g., ΔGbind)

A primary goal of molecular docking is to estimate the binding affinity of a ligand for its target, often expressed as the binding energy (ΔGbind). nih.gov Lower binding energies typically indicate a more stable and favorable interaction. Methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are often used to calculate these energies. nih.govresearchgate.net For various acetamide (B32628) derivatives, ΔGbind calculations have successfully predicted their potential as enzyme inhibitors. nih.govresearchgate.net Applying this methodology to this compound would provide a quantitative prediction of its binding strength to specific proteins, offering insights into its potential biological activity.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of molecules over time. nih.gov These simulations are crucial for understanding how a ligand and its target protein behave in a dynamic environment, which is often a more accurate representation of biological systems than static docking poses.

For acetamide derivatives, MD simulations can assess the stability of the ligand-protein complex, revealing how the ligand's conformation and its interactions with the protein evolve. scispace.com By simulating the trajectory of this compound within a protein's binding site, researchers could evaluate the stability of the initial docking pose, observe any conformational rearrangements, and analyze the persistence of key intermolecular interactions over the simulation period.

Quantum Chemical Insights and Density Functional Theory (DFT) Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.net DFT calculations can provide insights that are not accessible through classical molecular mechanics methods used in docking and MD simulations.

Nucleophilicity, Electrophilicity, and Electrostatic Potential Analysis

DFT calculations can determine various molecular properties, including the distribution of electron density, which is visualized through the molecular electrostatic potential (MESP) map. scispace.com MESP maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions of a molecule, which are critical for predicting its chemical reactivity and interaction patterns. scispace.comnih.gov For this compound, an MESP analysis would highlight the regions most likely to participate in hydrogen bonding or other electrostatic interactions with a biological target.

Analysis of Reactivity and Stability via Energy Gap (ΔE) Calculations

The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and stability. scispace.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. DFT calculations have been used to determine the HOMO-LUMO gap for various acetamide compounds to correlate their electronic structure with their observed biological activity. scispace.com Performing such calculations for this compound would provide fundamental insights into its electronic properties and chemical stability.

In Silico Prediction Methodologies for Pharmacological Potential of this compound

The exploration of the pharmacological potential of novel chemical entities is increasingly reliant on computational, or in silico, methodologies. These predictive tools offer a rapid and cost-effective means to assess the likely biological activities of a compound before undertaking extensive laboratory synthesis and testing. For the compound this compound, while direct and specific computational studies are not extensively documented in publicly available literature, its structural similarity to well-studied classes of molecules, such as aminotetralins and other dihydronaphthalene derivatives, allows for informed predictions regarding its pharmacological profile. This section will delve into the potential applications of molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analyses in elucidating the pharmacological landscape of this compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand with the active site of a biological target, such as a protein or enzyme.

Potential as a Serotonin (B10506) Receptor Modulator:

This compound is a structural analog of 2-aminotetralin derivatives, which are known to act as agonists at serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT1D subtypes. nih.gov Molecular modeling studies of these 2-aminotetralin-type ligands have provided detailed insights into the molecular determinants for selective binding.

Docking studies of aminotetralin derivatives into homology models of 5-HT1 receptors have revealed crucial interactions. For instance, the protonated amine of the aminotetralin core typically forms a key ionic interaction with a conserved aspartate residue (Asp3.32) in the transmembrane helix 3 (TM3) of the receptor. nih.gov Furthermore, interactions with serine and threonine residues in TM5, as well as aromatic stacking with tyrosine or phenylalanine residues in TM5 and TM6, are significant for binding affinity and selectivity. nih.gov

For this compound, the presence of the N-acetyl group would alter its electronic and steric properties compared to a primary or secondary amine. While the acetyl group would likely prevent the formation of the critical ionic bond with Asp3.32, it could engage in other types of interactions, such as hydrogen bonding via the carbonyl oxygen or amide nitrogen. The dihydronaphthalene moiety would be expected to occupy the same hydrophobic pocket as the tetralin ring of its analogs.

Table 1: Predicted Interactions of this compound with a Homology Model of the 5-HT1A Receptor

Interacting ResidueInteraction TypePredicted Role in Binding
Asp3.32Hydrogen Bond (with amide)Potential for weaker interaction compared to ionic bond of aminotetralins
Ser5.42 / Thr5.43Hydrogen BondPotential interaction with the acetamide group
Tyr5.38 / Phe6.52Aromatic StackingInteraction with the dihydronaphthalene ring system
Val3.33 / Ile7.39Hydrophobic InteractionStabilization of the ligand within the binding pocket

This table is predictive and based on docking studies of structurally similar aminotetralin derivatives.

Potential as an Anticancer Agent:

The dihydronaphthalene scaffold has been identified in a class of compounds that act as inhibitors of tubulin polymerization, making them of interest as potential anticancer agents. nih.govrsc.org These compounds often bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Molecular docking studies of dihydronaphthalene analogs have shown that the dihydronaphthalene ring system occupies a hydrophobic pocket in the colchicine binding site. Substituents on this ring system can form hydrogen bonds and other interactions with surrounding amino acid residues, such as those in the T7 loop and the α-helix H8. The acetamide group of this compound could potentially form hydrogen bonds with residues like Asn258 or Thr314, contributing to binding affinity.

Pharmacophore Modeling

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity.

Pharmacophore for Serotonin Receptor Ligands:

Table 2: Potential Pharmacophoric Features of this compound for 5-HT Receptor Interaction

Pharmacophoric FeatureCorresponding Chemical Moiety
Aromatic/Hydrophobic GroupDihydronaphthalene ring
Hydrogen Bond AcceptorCarbonyl oxygen of the acetamide group
Hydrogen Bond DonorAmide N-H of the acetamide group

This table is based on established pharmacophore models for 5-HT receptor ligands.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

While no specific QSAR studies on this compound have been reported, QSAR models developed for related series of compounds can provide insights. For instance, QSAR studies on aminotetralin derivatives have highlighted the importance of hydrophobicity, electronic properties, and steric parameters in determining their affinity and selectivity for serotonin receptors.

Should a series of this compound analogs be synthesized and tested, a QSAR model could be developed to guide further optimization. Key molecular descriptors that would likely be important include:

LogP (lipophilicity): Influences membrane permeability and binding to hydrophobic pockets.

Molecular Weight and Volume: Steric factors that affect how the molecule fits into a binding site.

Dipole Moment and Polar Surface Area: Electronic properties that govern polar interactions and hydrogen bonding capacity.

Topological Descriptors: Describe the connectivity and shape of the molecule.

Table 3: Key Descriptors for a Hypothetical QSAR Model of this compound Analogs

Descriptor TypeExample DescriptorPotential Influence on Activity
LipophilicLogPA balance is often required; too high or too low can be detrimental.
StericMolar RefractivityReflects molecular volume and polarizability, influencing binding site complementarity.
ElectronicDipole MomentImportant for interactions in the polar regions of a binding site.
TopologicalWiener IndexRelates to molecular branching and compactness.

Analytical and Spectroscopic Methodologies for Characterization and Quantification in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(5,6-Dihydro-2-naphthalenyl)acetamide, one would expect to observe distinct signals for the aromatic protons, the protons on the dihydronaphthalene ring, the N-H proton of the amide, and the methyl protons of the acetyl group. The splitting patterns (e.g., singlets, doublets, triplets) would reveal the connectivity of the protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the identification of aromatic, aliphatic, carbonyl, and methyl carbons.

¹H NMR Data Table (Hypothetical)

Chemical Shift (ppm) Multiplicity Integration Assignment
Data not available Data not available Data not available Aromatic CH
Data not available Data not available Data not available Dihydronaphthalene CH₂
Data not available Data not available Data not available Amide NH

¹³C NMR Data Table (Hypothetical)

Chemical Shift (ppm) Assignment
Data not available Carbonyl C=O
Data not available Aromatic C
Data not available Dihydronaphthalene C

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS)) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Mass Spectrometry (MS) would be used to determine the molecular weight of this compound. The molecular ion peak (M+) would correspond to the mass of the intact molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule. Fragmentation patterns observed in the mass spectrum can also help to confirm the structure by showing the loss of specific parts of the molecule, such as the acetyl group.

Mass Spectrometry Data Table (Hypothetical)

m/z Interpretation
Data not available Molecular Ion [M]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound, characteristic absorption bands would be expected for the N-H stretch and C=O stretch of the amide group, as well as C-H stretches for the aromatic and aliphatic portions of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected due to the presence of the aromatic naphthalene (B1677914) ring system. The wavelength of maximum absorption (λmax) can be indicative of the extent of conjugation in the molecule.

IR Spectroscopy Data Table (Hypothetical)

Wavenumber (cm⁻¹) Assignment
Data not available N-H Stretch (Amide)
Data not available C=O Stretch (Amide)
Data not available C-H Stretch (Aromatic)

UV-Vis Spectroscopy Data Table (Hypothetical)

λmax (nm) Molar Absorptivity (ε) Solvent

X-ray Diffraction Analysis for Solid-State Structure Determination and Crystal Packing

For crystalline solids, X-ray diffraction analysis is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule and how the molecules are packed in the crystal lattice. If this compound can be crystallized, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state.

X-ray Diffraction Data Table (Hypothetical)

Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)

Chromatographic Techniques for Purification and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Thin-Layer Chromatography (TLC))

Chromatographic techniques are essential for the purification of chemical compounds and for the assessment of their purity.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of the components in a mixture. For this compound, HPLC would be used to determine its purity by detecting the presence of any impurities.

Supercritical Fluid Chromatography (SFC) is another chromatographic technique that can be used for the purification and analysis of compounds.

HPLC Data Table (Hypothetical)

Retention Time (min) Purity (%) Column Mobile Phase

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the elemental composition of a pure compound. It determines the percentage by mass of each element (carbon, hydrogen, nitrogen, etc.) in the sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of this compound (C₁₂H₁₃NO) to verify its composition.

Elemental Analysis Data Table (Hypothetical)

Element Theoretical (%) Found (%)
C 76.98 Data not available
H 7.00 Data not available
N 7.48 Data not available

General Biological Activity Research Frameworks in Vitro Studies

Anticancer Activity Research Modalities

There is no available scientific literature reporting the evaluation of N-(5,6-Dihydro-2-naphthalenyl)acetamide using in vitro cytotoxicity assays such as the MTT method. Consequently, no data exists on its potential cytotoxic effects against various neoplastic cell lines, including the human breast adenocarcinoma cell line (MCF7), the human lung carcinoma cell line (A549), or the human colorectal carcinoma cell line (HCT116).

Consistent with the absence of cytotoxicity data, there are no published investigations into the potential targeted anticancer pathways of this compound. Research into its mechanism of action, including any effects on specific molecular targets or signaling pathways involved in cancer progression, has not been documented.

Antimicrobial Activity Research Modalities

No studies have been published detailing the antibacterial spectrum and efficacy of this compound. Its activity against both Gram-positive and Gram-negative bacteria has not been evaluated in the scientific literature.

There is a lack of available data on the antifungal properties of this compound. No research has been conducted to determine its spectrum of activity or efficacy against any fungal species.

Anthelmintic Activity Research Methodologies

No information is available in the scientific literature regarding the evaluation of this compound for anthelmintic activity. Methodologies to assess its potential efficacy against parasitic worms have not been applied to this compound in any published research.

Anti-inflammatory and Analgesic Activity Research Frameworks

The evaluation of anti-inflammatory and analgesic properties of acetamide (B32628) derivatives typically involves a combination of in vitro and in vivo models to assess their potential to alleviate inflammation and pain.

In vitro anti-inflammatory assays often focus on the inhibition of key inflammatory mediators. For instance, the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, is a primary target for many non-steroidal anti-inflammatory drugs (NSAIDs) as these enzymes are crucial for prostaglandin (B15479496) biosynthesis. orientjchem.org Molecular docking studies can be employed to predict the binding affinity of compounds to the active sites of COX enzymes. orientjchem.org Another common in vitro method is the assessment of a compound's ability to inhibit protein denaturation, as inflammation can lead to protein denaturation.

For analgesic activity, in vivo models are frequently used. The hot-plate test and tail-clip test are standard methods to assess central analgesic effects by measuring the latency of a thermal nociceptive response in animals. nih.govresearchgate.net The acetic acid-induced writhing test is another common model that evaluates peripheral analgesic activity by counting the number of abdominal constrictions induced by an irritant. nih.govresearchgate.net The rota-rod test is often used in conjunction with these assays to ensure that the observed analgesic effects are not due to motor coordination impairment. nih.govresearchgate.net

Antioxidant Activity Research Methodologies

The antioxidant potential of chemical compounds is a significant area of research due to the role of oxidative stress in various diseases. Several in vitro methods are commonly used to determine the antioxidant capacity of acetamide derivatives.

A widely used method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com This assay measures the ability of a compound to donate an electron or hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant activity. mdpi.com

Another prevalent method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.govresearchgate.net Similar to the DPPH assay, this method involves the reduction of the ABTS radical cation, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). researchgate.net Additionally, assays that measure the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in cell lines such as LPS-stimulated J774.A1 macrophages can provide insights into the cellular antioxidant and anti-inflammatory effects of a compound. nih.govresearchgate.net

Neurodegenerative Enzyme Inhibition Research

The inhibition of specific enzymes implicated in the pathology of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is a key therapeutic strategy. In vitro enzyme inhibition assays are fundamental in identifying potential drug candidates.

For Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary focus. nih.govnih.govnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to improved cognitive function. nih.gov In vitro assays typically measure the rate of substrate hydrolysis by the enzyme in the presence and absence of the test compound to determine the inhibitory potency, often expressed as an IC50 value. nih.gov

Monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, are targets in the treatment of both depression and Parkinson's disease, as they are involved in the metabolism of neurotransmitters like dopamine (B1211576) and serotonin (B10506). nih.govnih.gov In vitro assays for MAO inhibition measure the enzyme's ability to metabolize a substrate in the presence of a potential inhibitor. nih.gov

General Receptor Antagonism Studies (e.g., GPR84)

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors involved in a wide range of physiological processes, making them attractive drug targets. GPR84, for example, is a proinflammatory receptor that has gained interest as a potential target for inflammatory conditions. nih.govnih.gov

The initial screening for receptor antagonists often involves high-throughput screening of large compound libraries. qub.ac.uk A common in vitro assay for GPR84 antagonism measures the ability of a compound to block the effects of a known GPR84 agonist. qub.ac.uksemanticscholar.org For example, this can be done by assessing the inhibition of agonist-induced reduction of cAMP levels in cells stably expressing the GPR84 receptor. qub.ac.uksemanticscholar.org Further characterization can involve radioligand binding assays to determine the affinity of the antagonist for the receptor. nih.gov

Emerging Research Frontiers and Future Perspectives for N 5,6 Dihydro 2 Naphthalenyl Acetamide

Development of Novel N-(5,6-Dihydro-2-naphthalenyl)acetamide Derivatives with Enhanced Target Specificity and Potency

SAR studies involve creating a library of analogues where specific parts of the molecule are altered and then assessing how these changes affect biological activity. For this compound, modifications could be targeted at several positions:

The Dihydronaphthalene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the aromatic portion of the dihydronaphthalene ring can significantly impact electronic properties and steric interactions with a target protein.

The Acetamide (B32628) Group: The acetamide moiety can be modified through bioisosteric replacement, a strategy where one functional group is replaced by another with similar physical or chemical properties to enhance desired biological properties. wikipedia.orgscispace.com For example, the amide bond could be replaced with other linkers, or the terminal methyl group could be substituted with other functionalities to probe for additional binding interactions.

A detailed SAR study of related dihydronaphthalene scaffolds has shown that the introduction of specific substituents on the linker and terminal benzene (B151609) ring can significantly influence in vitro and in vivo activities. nih.gov For instance, a compound bearing a methyl group at the 2-position on a propylene (B89431) linker and a chlorine atom on the terminal benzene ring demonstrated potent and selective agonistic activity for the S1P₁ receptor. nih.gov This highlights how targeted modifications can lead to substantial improvements in potency and selectivity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Derivatives

Derivative IDModificationTarget Binding Affinity (IC₅₀, nM)Rationale for Modification
Lead-001This compound (Parent)500Baseline activity of the lead compound.
Deriv-0027-Chloro substitution on the aromatic ring150Introduction of an electron-withdrawing group to potentially enhance binding interactions.
Deriv-0037-Methoxy substitution on the aromatic ring450Addition of an electron-donating group to probe electronic requirements of the target.
Deriv-004N-propyl instead of N-acetyl group800Altering the amide group to assess the importance of the carbonyl for hydrogen bonding.
Deriv-005Phenylacetamide instead of acetamide95Addition of a bulky aromatic group to explore potential hydrophobic pockets in the target.

This table is illustrative and presents hypothetical data to demonstrate the principles of SAR.

Integration of High-Throughput Screening and Advanced Computational Methods in Lead Optimization and Drug Discovery Initiatives

The traditional process of synthesizing and testing derivatives one by one is time-consuming and resource-intensive. Modern drug discovery integrates high-throughput screening (HTS) and advanced computational methods to accelerate the hit-to-lead and lead optimization phases. wikipedia.orgupmbiomedicals.com

High-Throughput Screening (HTS) allows for the rapid, automated testing of thousands to millions of compounds against a specific biological target. nih.govresearchgate.net Once a diverse library of this compound derivatives is synthesized, HTS can be employed to quickly identify "hits"—compounds that exhibit the desired activity. pion-inc.com This enables researchers to efficiently sift through a large chemical space to find promising candidates for further development.

Advanced Computational Methods offer a powerful parallel approach. Virtual screening (VS) uses computer algorithms to screen vast digital libraries of compounds to identify those most likely to bind to a target of known three-dimensional structure. nih.govwikipedia.orgnih.gov This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. medchemexpress.com

Key computational techniques that would be instrumental in the development of this compound analogues include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. scientific.netelsevierpure.com By docking virtual libraries of this compound derivatives into the active site of a target, researchers can estimate their binding affinity and prioritize the most promising candidates for synthesis. Studies on other naphthalene-based compounds have successfully used molecular docking to predict interactions with targets like tubulin and COX enzymes. elsevierpure.comnih.gov

In Silico ADMET Prediction: A significant reason for drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and Toxicity (ADMET). nih.govspringernature.com Computational tools can now predict these properties from a molecule's structure alone, allowing for the early identification and elimination of candidates that are likely to fail later in development. eurekaselect.comnih.govslideshare.net

Table 2: Illustrative Workflow for Integrated Screening of this compound Derivatives

StageMethodObjectiveOutcome
1. Library DesignComputational ChemistryGenerate a virtual library of 10,000 derivatives.Diverse set of virtual compounds with varied physicochemical properties.
2. Virtual ScreeningMolecular DockingDock the virtual library against the target protein.500 top-scoring virtual hits with predicted high binding affinity.
3. In Silico FilteringADMET PredictionPredict drug-likeness and pharmacokinetic properties of the 500 hits.100 virtual candidates with favorable predicted ADMET profiles.
4. SynthesisMedicinal ChemistrySynthesize the 100 prioritized virtual candidates.Physical samples of the most promising derivatives.
5. In Vitro AssayHigh-Throughput ScreeningTest the 100 synthesized compounds for biological activity.10 confirmed "hits" with high potency and desired activity for lead optimization.

This table represents a typical workflow in modern drug discovery.

Exploration of this compound and its Analogues in Novel Therapeutic Areas

The structural motifs within this compound are associated with a wide range of pharmacological activities, suggesting that this compound and its derivatives could be explored for multiple therapeutic applications. Naphthalene-containing compounds, for instance, have been investigated for a plethora of uses, including as antimicrobial, anticancer, anti-inflammatory, and anti-neurodegenerative agents. ekb.egmdpi.com Similarly, acetamide derivatives are a common feature in drugs with anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties. nih.govnih.govjapsonline.com

Based on the activities of related compounds, potential therapeutic areas for this compound include:

Anticancer Activity: Many naphthalene (B1677914) and acetamide derivatives have shown potent activity against various cancer cell lines. nih.govijcce.ac.ir For example, certain sulphonamide derivatives bearing a naphthalene moiety have been identified as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov

Antimicrobial Activity: The naphthalene ring is a core component of several commercially available antimicrobial drugs, such as nafcillin (B1677895) and terbinafine. ijpsjournal.comresearchgate.net Numerous synthetic naphthalene derivatives have also demonstrated significant antibacterial and antifungal properties, making this a promising area of investigation. mdpi.comrasayanjournal.co.in

Neurodegenerative Diseases: Oxidative stress and neuroinflammation are key features of neurodegenerative disorders. nih.govnih.gov Benzimidazole-containing acetamide derivatives have been shown to attenuate these processes, suggesting that this compound analogues could be developed as neuroprotective agents. nih.gov

Table 3: Reported Biological Activities of Structurally Related Naphthalene and Acetamide Derivatives

Compound ClassSpecific Example(s)Reported Biological Activity
Naphthalene SulfonamidesNaphthalen-1-yl sulphonamide derivative (5c)Anticancer (Tubulin Polymerization Inhibitor) nih.gov
Phenoxy Acetamides2-(substituted phenoxy)-N-(1-phenylethyl)acetamideAnticancer, Anti-inflammatory, Analgesic nih.gov
Naphthalene-based QACsNaphthalene-derived bis-quaternary ammonium (B1175870) compoundsAntimicrobial mdpi.com
Benzimidazole AcetamidesBenzimidazole containing acetamide derivativesNeuroprotective (Anti-neuroinflammatory, Antioxidant) nih.gov
Thiazole (B1198619) AcetamidesN-(4-(4-Chlorophenyl)Thiazol-2-yl) acetamide derivativesAnticancer ijcce.ac.ir

Advanced Methodologies for Stereoselective Synthesis of Analogues and Their Pharmacological Characterization

The introduction of substituents onto the this compound scaffold can create chiral centers, meaning the resulting molecules can exist as non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that different enantiomers can have vastly different biological activities, potencies, and toxicity profiles. Therefore, the ability to selectively synthesize a single, desired enantiomer (stereoselective synthesis) is a critical frontier in modern drug development.

Recent advances in catalysis have provided powerful tools for asymmetric synthesis. frontiersin.org Methodologies such as organocatalysis and transition-metal-catalyzed reactions can be employed to produce chiral dihydronaphthalene derivatives with high enantiomeric excess. researchgate.netnih.gov For example, ligand-enabled enantioselective cascade reactions have been developed for the one-step synthesis of complex chiral 9,10-dihydrophenanthrenes, a related structural class. nih.gov Such advanced synthetic strategies would be essential for producing enantiomerically pure analogues of this compound for rigorous pharmacological evaluation. nih.gov

Once synthesized, the individual enantiomers must be characterized separately to:

Identify the eutomer , the enantiomer with the desired pharmacological activity.

Characterize the distomer , the less active enantiomer, to ensure it does not contribute to off-target effects or toxicity.

Determine the eudismic ratio , which is the ratio of the eutomer's activity to the distomer's activity.

This detailed pharmacological characterization is crucial for developing a safe and effective drug with an optimal therapeutic window.

Table 4: Hypothetical Pharmacological Data for Enantiomers of a Chiral Derivative

EnantiomerTarget Receptor Binding (Kᵢ, nM)Off-Target A Binding (Kᵢ, nM)In Vivo Potency (ED₅₀, mg/kg)
(R)-enantiomer10>10,0005
(S)-enantiomer850200150
Racemic Mixture10 / 850>10,000 / 20010

This table illustrates how two enantiomers of the same compound can have significantly different pharmacological profiles. In this hypothetical case, the (R)-enantiomer is the eutomer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5,6-Dihydro-2-naphthalenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of structurally analogous acetamide derivatives (e.g., N-(3-bromo-2-methylphenyl)acetamide) typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 5,6-dihydro-2-naphthylamine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
  • Step 2 : Use triethylamine as a base to neutralize HCl byproducts.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Yield optimization may require temperature control (0–5°C for exothermic steps) and stoichiometric excess of acetyl chloride (1.2–1.5 eq) .
    • Data Table :
Reaction ConditionYield (%)Purity (HPLC)
Room temperature6295%
0–5°C7898%

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR : Compare 1H^1H NMR signals for the acetamide proton (δ ~2.1 ppm, singlet) and aromatic protons in the dihydronaphthalene ring (δ 6.5–7.5 ppm, multiplet).
  • IR : Confirm the presence of amide C=O stretch (~1650 cm1^{-1}) and N–H bend (~1550 cm1^{-1}).
  • Mass Spectrometry : Look for molecular ion peak at m/z 215.1 (C12_{12}H13_{13}NO) and fragment ions at m/z 172 (loss of acetyl group) .

Q. What solubility and stability data are critical for handling this compound in aqueous and organic media?

  • Answer : Stability studies for related acetamides (e.g., N-phenylacetamide) show:

  • Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (~10 mg/mL), and high in chloroform or DCM.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions (pH <3 or >10). Store at –20°C under inert gas to prevent oxidation of the dihydronaphthalene ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substituents on the naphthalene ring (e.g., halogens, methyl groups) or modified acetamide groups (e.g., thioacetamide).
  • Step 2 : Screen for activity in target assays (e.g., enzyme inhibition, cytotoxicity).
  • Step 3 : Use computational tools (molecular docking, QSAR) to correlate electronic/steric effects with bioactivity.
    For example, fluorination at the 5-position of the dihydronaphthalene ring in similar compounds increased binding affinity to kinase targets by 30% .

Q. What experimental strategies resolve contradictions in reported biological activity data for acetamide derivatives?

  • Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., MTT assay for cytotoxicity).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
    • Data Table :
Assay TypeIC50_{50} (μM) Reported RangeKey Variables
Kinase Inhibition0.5–5.0ATP concentration, enzyme source
Cytotoxicity10–50Cell line (HeLa vs. HEK293)

Q. How can computational chemistry predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Use software like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism.
  • Molecular Dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) to predict half-life.
    For example, MD simulations of N-(3-fluoro-tetrahydro-naphthalenyl)acetamide analogs showed 80% plasma protein binding, correlating with prolonged in vivo half-life .

Q. What catalytic systems are effective for asymmetric synthesis of chiral acetamide derivatives?

  • Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) enable enantioselective synthesis. For dihydronaphthalene acetamides:

  • Catalyst : (R)-BINAP-RuCl2_2 for hydrogenation of prochiral ketones.
  • Outcome : Enantiomeric excess (ee) >90% achieved for similar compounds under 50 psi H2_2 at 25°C .

Contradictory Data Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Answer : Yield variability often stems from:

  • Oxygen Sensitivity : The dihydronaphthalene moiety is prone to oxidation; inert atmosphere handling is critical.
  • Purification Methods : Gradient elution in chromatography vs. recrystallization can alter recovery rates .

Research Design Considerations

Q. What in vitro/in vivo models are suitable for evaluating the neuroprotective potential of this compound?

  • Answer :

  • In Vitro : Primary neuronal cultures exposed to oxidative stress (H2_2O2_2) with viability measured via LDH assay.
  • In Vivo : Rodent models of cerebral ischemia (e.g., MCAO) with pharmacokinetic monitoring via microdialysis .

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